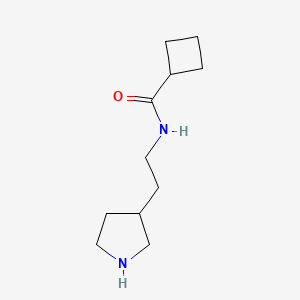![molecular formula C24H15F6N3 B13653508 4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline](/img/structure/B13653508.png)
4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline is a complex organic compound characterized by multiple fluorine and amino groups attached to a phenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and solvent choice, are optimized for maximum yield and purity. The use of catalysts and specific reaction pathways can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution reactions can introduce various functional groups in place of the fluorine atoms.
Aplicaciones Científicas De Investigación
4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent marker due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers with unique thermal and mechanical properties.
Mecanismo De Acción
The mechanism of action of 4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple fluorine atoms can enhance its binding affinity and specificity, while the amino groups can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in studying biochemical pathways and developing new therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluorophenol
- 4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluorobenzene
Uniqueness
Compared to similar compounds, 4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline stands out due to its specific arrangement of fluorine and amino groups, which confer unique electronic and steric properties. These characteristics can influence its reactivity, binding affinity, and overall performance in various applications.
Propiedades
Fórmula molecular |
C24H15F6N3 |
|---|---|
Peso molecular |
459.4 g/mol |
Nombre IUPAC |
4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline |
InChI |
InChI=1S/C24H15F6N3/c25-16-4-13(5-17(26)22(16)31)10-1-11(14-6-18(27)23(32)19(28)7-14)3-12(2-10)15-8-20(29)24(33)21(30)9-15/h1-9H,31-33H2 |
Clave InChI |
KGGDTRCQYRHSIP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C2=CC(=C(C(=C2)F)N)F)C3=CC(=C(C(=C3)F)N)F)C4=CC(=C(C(=C4)F)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



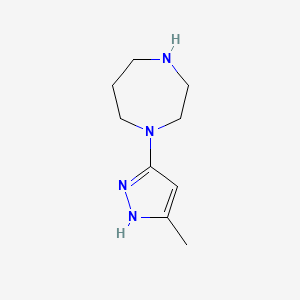
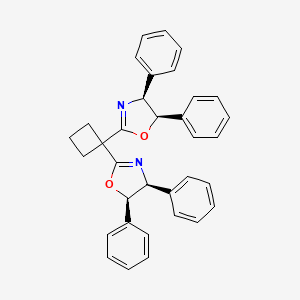
![2-(3,5-Dioxo-4-azatricyclo[5.2.1.0(2,6)]dec-8-en-4-yl)-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B13653454.png)
![[3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B13653459.png)
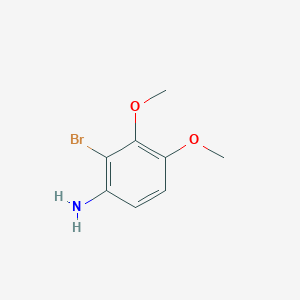


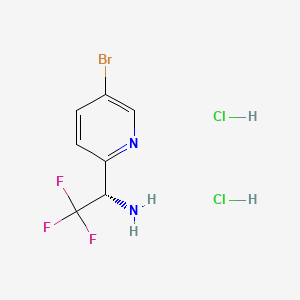
![Dimethyl({2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine](/img/structure/B13653499.png)

![7-chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B13653528.png)
